Documented Synthetic Precursor Role: Three Named JAK Inhibitors vs. Mono-Functionalized 4-Chloro Analog
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is explicitly documented as the starting material for the synthesis of three structurally distinct, named JAK inhibitors: Tofacitinib (CP-690550), Ruxolitinib (INCB018424), and SHR0302 (Ivarmacitinib) . In contrast, the mono-functionalized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) is reported as an intermediate solely for Tofacitinib [1], lacking the C5 nitro-to-amine reduction pathway required for the Ruxolitinib and SHR0302 core scaffolds. No equivalent vendor or primary literature documentation was identified establishing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a direct precursor to Ruxolitinib or SHR0302.
| Evidence Dimension | Number of named JAK inhibitor drugs for which the compound is documented as a direct synthetic precursor |
|---|---|
| Target Compound Data | 3 named drugs (Tofacitinib, Ruxolitinib, SHR0302) |
| Comparator Or Baseline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1): 1 named drug (Tofacitinib only) |
| Quantified Difference | 3 vs. 1 documented drug precursor applications; qualitative differential in synthetic pathway scope |
| Conditions | Literature and vendor documentation survey (2026) |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting JAK family kinases, the broader documented synthetic utility translates to higher probability of successful route scouting and reduced need for intermediate switching during lead optimization.
- [1] Farmasino. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1). 'In the synthesis of Tofacitinib, it is used as an intermediate.' Available at: https://www.farmasino.net (Accessed 2026). View Source
